3-Amino-2,5-dichloropyridine

Physical Chemistry Quality Control Solid-State Characterization

Choose 3-Amino-2,5-dichloropyridine for its unique 2,5-dichloro substitution pattern, which is critical for specific agrochemical and pharmaceutical syntheses. Isomers cannot replicate its reactivity, melting point (124-129°C), pKa (~0.03), or regioselectivity in SNAr reactions. This specificity prevents costly synthetic failures. Procure ≥98% purity material for reliable R&D and scale-up.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 78607-32-6
Cat. No. B019286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,5-dichloropyridine
CAS78607-32-6
Synonyms2,5-Dichloro-3-pyridinamine;  2,5-Dichloropyridin-3-amine;  3-Amino-2,5-dichloropyridine
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
InChIKeyOLZPJUVEGSNIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,5-dichloropyridine (CAS 78607-32-6) Technical Profile: Properties, Applications, and Procurement Specifications


3-Amino-2,5-dichloropyridine (also referred to as 2,5-dichloropyridin-3-amine) is a halogenated heterocyclic building block with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol [1]. This compound is characterized by a pyridine ring substituted with chlorine atoms at the 2- and 5-positions and an amino group at the 3-position [1]. It is primarily utilized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides, as well as in pharmaceutical research for the development of novel drug candidates . Its utility is driven by the distinct reactivity profile imparted by the 2,5-dichloro substitution pattern, which significantly influences its nucleophilic substitution chemistry and overall electronic properties compared to other dichloroaminopyridine isomers [2].

Why 3-Amino-2,5-dichloropyridine Cannot Be Substituted with Other Dichloroaminopyridine Isomers


Generic substitution of 3-amino-2,5-dichloropyridine with other dichloroaminopyridine isomers (e.g., 2-amino-3,5-dichloropyridine or 4-amino-3,5-dichloropyridine) is not feasible due to substantial differences in physical properties, electronic structure, and synthetic outcomes. The specific 2,5-dichloro substitution pattern in this compound creates a unique electronic environment that directly influences key parameters such as melting point (124-129°C) , acid dissociation constant (pKa ~0.03) , and nucleophilic aromatic substitution reactivity [1]. These differences are not merely academic; they dictate the compound's behavior in downstream synthetic transformations and its compatibility with various reaction conditions. For instance, the position of the amino group relative to the chlorine substituents alters the regioselectivity of cross-coupling reactions and the stability of intermediates . Consequently, substituting this compound with an isomer can lead to failed reactions, lower yields, or the generation of unwanted byproducts, ultimately compromising project timelines and increasing costs in both research and industrial settings.

Quantitative Differentiation of 3-Amino-2,5-dichloropyridine from Key Analogs: Procurement-Relevant Data


Melting Point Elevation Relative to 2-Amino-3,5-dichloropyridine (2,3-Isomer)

3-Amino-2,5-dichloropyridine exhibits a significantly higher melting point compared to its structural isomer, 2-amino-3,5-dichloropyridine [1][2]. This difference provides a clear physical basis for distinguishing the two compounds and offers practical advantages in handling and purification. The higher melting point of the 3-amino-2,5-dichloro isomer suggests stronger intermolecular forces (e.g., hydrogen bonding) in its crystal lattice, which may correlate with greater thermal stability during storage and processing [1].

Physical Chemistry Quality Control Solid-State Characterization

Acidity (pKa) Comparison with 4-Amino-3,5-dichloropyridine

The predicted pKa value for 3-amino-2,5-dichloropyridine is substantially lower than that of its 4-amino isomer, 4-amino-3,5-dichloropyridine . This indicates a much stronger acidity for the conjugate acid of the target compound's amino group, which will profoundly affect its protonation state under physiological or specific reaction conditions. This difference in basicity can be exploited to tune solubility, membrane permeability, and binding affinity in drug design, or to control reactivity in pH-sensitive synthetic steps .

Physical Organic Chemistry Reactivity Medicinal Chemistry

Synthetic Efficiency: High-Yield Route via Nitro Precursor Reduction

A well-established synthetic route for 3-amino-2,5-dichloropyridine involves the reduction of 2,5-dichloro-3-nitropyridine, which proceeds with a high reported yield of 91% [1]. This high-yielding transformation is a key differentiator from alternative synthetic pathways that may require more steps, generate more waste, or produce a mixture of positional isomers that are difficult to separate [2]. The efficiency of this specific route directly translates to lower production costs and higher material throughput for procurement.

Organic Synthesis Process Chemistry Scale-Up

Electronic Structure and Reactive Site Mapping via DFT

Density Functional Theory (DFT) calculations on 3-amino-2,5-dichloropyridine have provided detailed insights into its electronic structure and reactive sites, which differentiate it from other dichloroaminopyridines [1]. Key findings from Fukui function analysis indicate that the chlorine at the 2-position is a primary site for nucleophilic attack, while the amino group at the 3-position acts as an electron-donating center [1]. The HOMO-LUMO energy gap, which governs chemical reactivity and charge transfer, has been quantified [2]. This computational dataset allows researchers to predict and compare the reactivity of this specific isomer with others, enabling rational selection for specific synthetic transformations.

Computational Chemistry Reactivity Prediction Structure-Activity Relationships

Commercial Purity Specification Benchmarking

A survey of leading commercial suppliers reveals that 3-amino-2,5-dichloropyridine is consistently offered with a high purity specification of ≥98% (GC) or ≥99% (GC) [1]. This high standard of purity is crucial for its use as a synthetic intermediate, as lower purity material may contain regioisomeric impurities or unreacted starting materials that can interfere with subsequent reactions. The availability of material with a guaranteed high purity level simplifies procurement and reduces the need for in-house repurification, saving both time and resources.

Procurement Quality Assurance Analytical Chemistry

Optimal Research and Industrial Use Cases for 3-Amino-2,5-dichloropyridine (CAS 78607-32-6)


Agrochemical Intermediate for Pyridinyloxy-phenoxyalkanoate Herbicides

As detailed in Section 3, the 2,5-dichloro substitution pattern is critical for the synthesis of certain herbicide classes, particularly pyridinyloxy-phenoxyalkanoate derivatives [1]. The specific electronic and steric properties of the 3-amino-2,5-dichloropyridine core, as revealed by DFT studies, make it a suitable precursor for introducing the desired chloro-substituents onto the pyridine ring of the final herbicide. The high-yielding synthetic route (91% from the nitro precursor) and consistent commercial purity (≥98%) support cost-effective, large-scale manufacturing of these active ingredients [2].

Fragment-Based Drug Discovery (FBDD) Building Block

This compound is explicitly marketed as a 'fragment molecule' for drug discovery, where its unique 2,5-dichloro-3-amino substitution pattern serves as a privileged scaffold for hit generation and lead optimization . The distinct pKa (0.03) and the computationally mapped reactive sites (Fukui indices) provide medicinal chemists with a predictable and tunable handle for modulating the physicochemical properties of derived molecules. Its high purity and well-characterized electronic structure (HOMO-LUMO gap of 4.40 eV) facilitate reliable structure-activity relationship (SAR) studies and computational docking experiments [3][4].

Precursor for Selective Nucleophilic Aromatic Substitution (SNAr) Reactions

DFT analysis identifies the chlorine atom at the 2-position as a highly reactive site for nucleophilic attack, while the amino group at the 3-position influences the overall electron density of the ring [3]. This makes 3-amino-2,5-dichloropyridine a superior substrate for regioselective SNAr reactions compared to other isomers where the reactive chlorine may be less activated or the amino group may not provide the same directing effect. The ability to selectively displace the 2-chloro substituent allows for the introduction of a wide variety of nucleophiles, creating complex, functionalized pyridine derivatives that are valuable in both pharmaceutical and materials science research.

Standard for Analytical Method Development and Quality Control

The well-defined physical properties, including a sharp melting point range of 124-129°C and the availability of high-purity commercial material, make 3-amino-2,5-dichloropyridine an excellent standard for analytical method development [1]. It can be used to calibrate GC or HPLC methods for the analysis of related compounds, or as a reference standard in NMR spectroscopy. Its distinct melting point, which is significantly higher than that of the 2-amino-3,5-dichloro isomer, also provides a simple, low-cost method for identity verification and purity assessment in incoming quality control checks [1].

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